molecular formula C18H25NO4S B13460714 2-(4-Methylbenzenesulfonyl)-4-[(oxan-4-yl)methoxy]-2-azabicyclo[2.1.1]hexane

2-(4-Methylbenzenesulfonyl)-4-[(oxan-4-yl)methoxy]-2-azabicyclo[2.1.1]hexane

Katalognummer: B13460714
Molekulargewicht: 351.5 g/mol
InChI-Schlüssel: XNXNYGKKLUBCTN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Methylbenzenesulfonyl)-4-[(oxan-4-yl)methoxy]-2-azabicyclo[211]hexane is a complex organic compound that features a bicyclic structure with a sulfonyl group and an oxane moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylbenzenesulfonyl)-4-[(oxan-4-yl)methoxy]-2-azabicyclo[2.1.1]hexane typically involves multiple steps, including the formation of the bicyclic core, introduction of the sulfonyl group, and attachment of the oxane moiety. Common reagents might include sulfonyl chlorides, oxane derivatives, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfonyl group.

    Reduction: Reduction reactions might target the sulfonyl group or other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur, especially at positions adjacent to the sulfonyl group or the oxane moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.

Biology

In biological research, it might be studied for its potential interactions with biological molecules or its effects on biological systems.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as its ability to interact with specific biological targets or pathways.

Industry

In industry, it might find applications in the development of new materials, catalysts, or other chemical products.

Wirkmechanismus

The mechanism of action of 2-(4-Methylbenzenesulfonyl)-4-[(oxan-4-yl)methoxy]-2-azabicyclo[2.1.1]hexane would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved might include signal transduction, metabolic processes, or other cellular mechanisms.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(4-Methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane: Lacks the oxane moiety.

    4-[(Oxan-4-yl)methoxy]-2-azabicyclo[2.1.1]hexane: Lacks the sulfonyl group.

    2-(4-Methylbenzenesulfonyl)-4-methoxy-2-azabicyclo[2.1.1]hexane: Has a methoxy group instead of the oxane moiety.

Uniqueness

The presence of both the sulfonyl group and the oxane moiety in 2-(4-Methylbenzenesulfonyl)-4-[(oxan-4-yl)methoxy]-2-azabicyclo[211]hexane makes it unique compared to similar compounds

Eigenschaften

Molekularformel

C18H25NO4S

Molekulargewicht

351.5 g/mol

IUPAC-Name

2-(4-methylphenyl)sulfonyl-4-(oxan-4-ylmethoxy)-2-azabicyclo[2.1.1]hexane

InChI

InChI=1S/C18H25NO4S/c1-14-2-4-17(5-3-14)24(20,21)19-13-18(10-16(19)11-18)23-12-15-6-8-22-9-7-15/h2-5,15-16H,6-13H2,1H3

InChI-Schlüssel

XNXNYGKKLUBCTN-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3(CC2C3)OCC4CCOCC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.